molecular formula C30H33NO4 B341438 2-Isopropyl-5-methylcyclohexyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate

2-Isopropyl-5-methylcyclohexyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate

Cat. No.: B341438
M. Wt: 471.6 g/mol
InChI Key: XQDKSIJKSOWUJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-5-methylcyclohexyl (16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate is a complex organic compound with a unique structure This compound is characterized by a cyclohexyl group substituted with isopropyl and methyl groups, and an acetate group linked to a tetrahydroanthracene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-methylcyclohexyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate involves multiple steps:

    Formation of the cyclohexyl derivative: The starting material, cyclohexanol, undergoes Friedel-Crafts alkylation to introduce the isopropyl and methyl groups.

    Acetylation: The resulting 2-isopropyl-5-methylcyclohexanol is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Coupling with tetrahydroanthracene derivative: The acetate derivative is coupled with the tetrahydroanthracene derivative through a nucleophilic substitution reaction, typically using a base like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems could be employed to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and anthracene moieties.

    Reduction: Reduction reactions can target the carbonyl groups in the tetrahydroanthracene derivative.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new ester or ether derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions.

    Materials Science: Its structural properties could be exploited in the design of novel materials with specific electronic or mechanical properties.

Biology and Medicine

    Drug Development: The compound’s complex structure suggests potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Biological Probes: It could be used as a probe to study biological pathways and interactions.

Industry

    Polymer Synthesis: The compound could be used as a monomer or comonomer in the synthesis of specialized polymers.

    Coatings and Adhesives: Its chemical properties might be beneficial in the formulation of advanced coatings and adhesives.

Mechanism of Action

The mechanism by which 2-Isopropyl-5-methylcyclohexyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.

Comparison with Similar Compounds

Similar Compounds

    2-isopropyl-5-methylcyclohexyl acetate: Similar in structure but lacks the tetrahydroanthracene derivative.

    2-isopropyl-5-methylphenol: Contains a phenol group instead of the acetate and tetrahydroanthracene moieties.

Uniqueness

The presence of the tetrahydroanthracene derivative in 2-Isopropyl-5-methylcyclohexyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate distinguishes it from similar compounds. This unique feature could confer specific chemical and biological properties, making it valuable for specialized applications.

Properties

Molecular Formula

C30H33NO4

Molecular Weight

471.6 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate

InChI

InChI=1S/C30H33NO4/c1-16(2)18-13-12-17(3)14-23(18)35-24(32)15-31-29(33)27-25-19-8-4-5-9-20(19)26(28(27)30(31)34)22-11-7-6-10-21(22)25/h4-11,16-18,23,25-28H,12-15H2,1-3H3

InChI Key

XQDKSIJKSOWUJI-UHFFFAOYSA-N

SMILES

CC1CCC(C(C1)OC(=O)CN2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)CN2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46)C(C)C

Origin of Product

United States

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